Desacetylnavelbine

Übersicht

Beschreibung

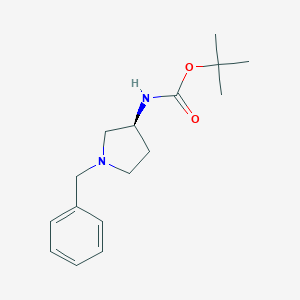

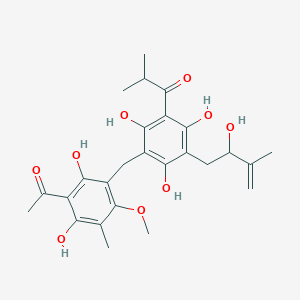

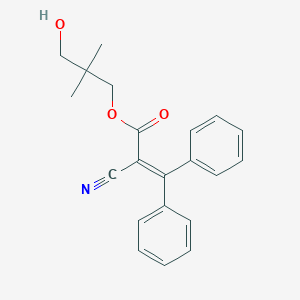

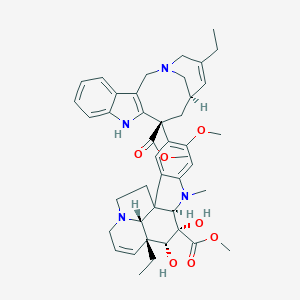

Desacetylnavelbine is a compound with the molecular formula C43H52N4O7 . It is also known by other synonyms such as methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo .

Molecular Structure Analysis

Desacetylnavelbine has a complex molecular structure. It contains a total of 114 bonds, including 62 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 4 double bonds, and 16 aromatic bonds. It also includes 3 five-membered rings, 5 six-membered rings, 1 eight-membered ring, 5 nine-membered rings, 2 ten-membered rings, 2 eleven-membered rings, and 1 twelve-membered ring .Wissenschaftliche Forschungsanwendungen

Microbial Community Preservation

- Application : Desacetylnavelbine has been evaluated for its role in preserving microbial communities, specifically in fungus gardens of the ant Trachymyrmex septentrionalis. It was found to effectively maintain the structure of these communities, suggesting its utility in microbial ecology research (Lee, Adams, & Klassen, 2018).

Endocrine Disruption Studies

- Application : Research on diethylstilbestrol (DES), a compound similar to desacetylnavelbine, has significantly contributed to understanding the impact of endocrine disruptors. It has been used to study the effects on reproductive, endocrine, and immune systems in animal models (McLachlan, 2016).

Pharmacokinetics and Meal Interaction Studies

- Application : Studies have explored the effects of various meal types on the pharmacokinetics of drugs similar to desacetylnavelbine, such as rifapentine and its metabolite, 25-desacetyl rifapentine. These studies help in understanding how food intake influences drug absorption and efficacy (Zvada et al., 2010).

Gene Expression Research

- Application : Research involving compounds like diethylstilbestrol (DES) has provided insights into gene expression changes. For instance, DES exposure has been linked to alterations in Hox gene expression, which plays a critical role in reproductive tract development (Block, Kardana, Igarashi, & Taylor, 2000).

Biochemical Analysis in Clinical Settings

- Application : Techniques have been developed for the sensitive determination of compounds like vincristine (related to desacetylnavelbine) in plasma, which is crucial for monitoring therapeutic levels in clinical settings, particularly in treatments like leukemia (Golpayegani et al., 2022).

Drug-eluting Stent Research

- Application : Studies on drug-eluting stents using compounds similar to desacetylnavelbine have provided insights into the long-term effects of these stents on coronary arterial healing and the mechanisms underlying late stent thrombosis (Joner et al., 2006).

Ecotoxicology Studies

- Application : The effects of environmental estrogens, such as DES, on aquatic invertebrates like Daphnia magna have been assessed, contributing to our understanding of the ecological impact of these compounds (Brennan, Brougham, Roche, & Fogarty, 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41?,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAOAFYUDIHEFP-ZTQPSMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetylnavelbine | |

CAS RN |

126347-74-8 | |

| Record name | Desacetylnavelbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126347748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.